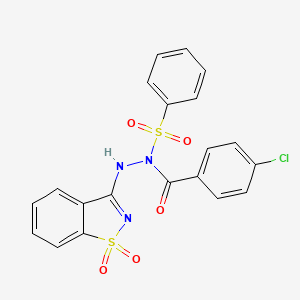
4-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(phenylsulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of 4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the benzisothiazole core, followed by the introduction of the sulfonyl and hydrazide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents.
Chemical Reactions Analysis
4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions.
Scientific Research Applications
4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing various organic molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
4-CHLORO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other benzisothiazole derivatives and sulfonyl hydrazides.
Uniqueness: The unique combination of the benzisothiazole core and sulfonyl hydrazide groups gives this compound distinct chemical and biological properties, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H14ClN3O5S2 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-4-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C20H14ClN3O5S2/c21-15-12-10-14(11-13-15)20(25)24(31(28,29)16-6-2-1-3-7-16)22-19-17-8-4-5-9-18(17)30(26,27)23-19/h1-13H,(H,22,23) |
InChI Key |
FBBAZSSGDZSQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CC=C(C=C2)Cl)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2-(4-chlorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B11530616.png)
![2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide](/img/structure/B11530622.png)
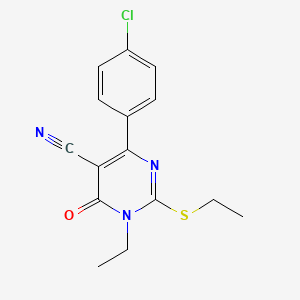
![(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11530631.png)
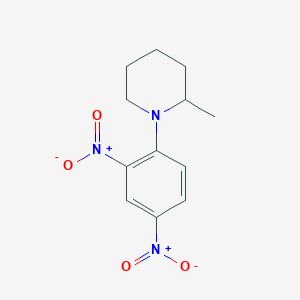
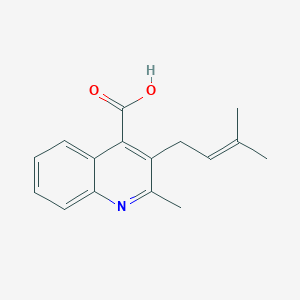
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11530654.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11530657.png)
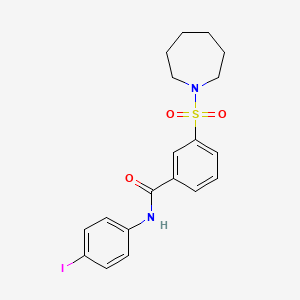
![N-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11530672.png)
![Benzyl {3-methyl-1-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1-oxobutan-2-yl}carbamate](/img/structure/B11530676.png)
![methyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11530682.png)
![4-[(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11530695.png)
![Methyl 4-[3-methoxy-4-(pentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11530707.png)
